5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate is a synthetic organic compound belonging to the pyrrolizine family This compound is characterized by its unique structure, which includes tert-butyl and ethyl groups, as well as amino and dihydro functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolizine Core: The pyrrolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.
Introduction of tert-Butyl and Ethyl Groups: The tert-butyl and ethyl groups can be introduced via alkylation reactions using tert-butyl bromide and ethyl iodide, respectively.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.
Dicarboxylation: The dicarboxylate groups can be introduced through esterification reactions using suitable carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways or diseases.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its binding affinity, specificity, and mode of action are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl 7-methyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate
- 5-tert-butyl 7-ethyl 6-hydroxy-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate
- 5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-4,7-dicarboxylate
Uniqueness
5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate is unique due to its specific combination of functional groups and structural features. The presence of both tert-butyl and ethyl groups, along with the amino and dicarboxylate functionalities, imparts distinct chemical and biological properties that differentiate it from similar compounds. These unique features make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-O-tert-butyl 1-O-ethyl 2-amino-6,7-dihydro-5H-pyrrolizine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-5-20-13(18)10-9-7-6-8-17(9)12(11(10)16)14(19)21-15(2,3)4/h5-8,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWVKJSVPIUPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCN2C(=C1N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.